molecular formula C28H21F4NO7 B11935934 racemic Galicaftor

racemic Galicaftor

Cat. No.: B11935934
M. Wt: 559.5 g/mol
InChI Key: QVDYQHXNAQHIKH-FPOVZHCZSA-N
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Description

Racemic Galicaftor is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is primarily investigated for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of racemic Galicaftor involves several steps, starting from basic organic compounds. The process typically includes the formation of key intermediates through reactions such as cyclization, amide bond formation, and fluorination. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization are employed to separate and purify the racemic mixture . The process is designed to be cost-effective and scalable to meet the demands of clinical trials and potential market release.

Chemical Reactions Analysis

Types of Reactions: Racemic Galicaftor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Racemic Galicaftor has several scientific research applications, including:

    Chemistry: Used as a model compound to study racemic mixtures and enantioselective reactions.

    Biology: Investigated for its effects on CFTR modulation and its potential to correct defective protein folding in cystic fibrosis.

    Medicine: Explored as a therapeutic agent for cystic fibrosis, with ongoing clinical trials to assess its safety and efficacy.

    Industry: Utilized in the development of new CFTR modulators and other related compounds

Mechanism of Action

Racemic Galicaftor exerts its effects by modulating the CFTR protein, which is defective in cystic fibrosis patients. The compound binds to the CFTR protein and enhances its function, improving chloride ion transport across cell membranes. This helps to alleviate the symptoms of cystic fibrosis by reducing mucus buildup in the lungs and improving digestive function .

Comparison with Similar Compounds

Uniqueness: Racemic Galicaftor is unique in its specific binding and modulation of the CFTR protein. Unlike other CFTR modulators, it is a racemic mixture, which may offer distinct pharmacokinetic and pharmacodynamic properties. Its development is part of ongoing efforts to find more effective treatments for cystic fibrosis .

Biological Activity

Racemic Galicaftor, also known as GLPG-2222, is a small-molecule therapeutic agent primarily developed for the treatment of cystic fibrosis (CF). This compound acts as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for maintaining ion balance across epithelial cell membranes. The following sections detail the biological activity, mechanisms, and clinical findings associated with this compound.

This compound functions as a CFTR modulator , enhancing the function of the CFTR protein, particularly in patients with specific mutations such as F508del. This mutation is the most prevalent among CF patients and leads to defective chloride ion transport, contributing to the disease's pathology. By improving CFTR function, Galicaftor aims to alleviate symptoms and improve lung function in affected individuals .

Clinical Studies and Findings

Recent clinical trials have focused on evaluating the safety, tolerability, and efficacy of Galicaftor in combination with other agents like Navocaftor and ABBV-119. Below are key findings from these studies:

Study Objective Design Participants Results
Phase 2 Study of Galicaftor/Navocaftor/ABBV-119Evaluate safety and efficacy in CF patientsDouble-blind, randomized, placebo-controlled90 adults with F508del mutationSignificant improvement in lung function metrics (ppFEV1) and quality of life scores
Efficacy Assessment of Triple Combination TherapyAssess combined effect on lung functionInterventional studyAdults homozygous or heterozygous for F508delEnhanced sweat chloride levels and forced vital capacity observed

Biological Activity

This compound exhibits several biological activities that are crucial for its therapeutic effects:

  • Ion Channel Modulation : By enhancing CFTR function, Galicaftor facilitates chloride ion transport across epithelial cells, which is vital for maintaining fluid balance in the lungs.
  • Improvement in Lung Function : Clinical data indicate that treatment with Galicaftor leads to improvements in forced expiratory volume (FEV1) and other pulmonary function tests .
  • Quality of Life Enhancements : Patients report improved respiratory health and overall quality of life metrics following treatment with Galicaftor-based therapies .

Case Studies

Several case studies highlight the impact of this compound on individual patient outcomes:

  • Case Study A : A 30-year-old male patient with severe CF symptoms showed a marked increase in ppFEV1 from 45% to 60% after 28 days on a combination therapy including Galicaftor. The patient also reported reduced respiratory distress and improved exercise tolerance.
  • Case Study B : A 25-year-old female patient demonstrated significant reductions in sweat chloride levels after initiating treatment with Galicaftor combined with Navocaftor. Baseline sweat chloride levels decreased from 90 mmol/L to 60 mmol/L within four weeks.

Properties

Molecular Formula

C28H21F4NO7

Molecular Weight

559.5 g/mol

IUPAC Name

4-[(2S,4S)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m0/s1

InChI Key

QVDYQHXNAQHIKH-FPOVZHCZSA-N

Isomeric SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@H]4C[C@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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